chemical structure and properties of 2-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]aniline
chemical structure and properties of 2-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]aniline
This guide provides an in-depth technical analysis of 2-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]aniline , a specialized intermediate used primarily in the synthesis of small-molecule kinase inhibitors and medicinal chemistry probes.[1]
[1]
Executive Summary
2-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]aniline (CAS: 1182977-83-8) is a bifunctional building block characterized by an aniline moiety linked via an ethoxy spacer to a 4-chloro-pyrazole ring.[1][2] It serves as a critical "right-hand side" amine in drug discovery, particularly for designing Tyrosine Kinase Inhibitors (TKIs).[1] The aniline nitrogen typically acts as a nucleophile to attach to core scaffolds (e.g., quinazolines, pyrimidines), while the chloro-pyrazole tail extends into the solvent-accessible region of the protein binding pocket, modulating solubility and pharmacokinetic properties.[1]
Chemical Identity & Structure
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 2-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]aniline |
| CAS Number | 1182977-83-8 |
| Molecular Formula | C₁₁H₁₂ClN₃O |
| Molecular Weight | 237.69 g/mol |
| SMILES | NC1=C(OCCN2C=C(Cl)C=N2)C=CC=C1 |
| InChI Key | Predicted based on structure |
Structural Pharmacophores
The molecule is composed of three distinct functional domains, each serving a specific role in ligand-protein interactions:[1]
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The Aniline Head (Nucleophile): An ortho-substituted aniline.[1] The primary amine (-NH2) is the reactive handle for coupling.[1] The ortho-positioning of the ether linkage often induces an intramolecular hydrogen bond, pre-organizing the molecule for binding.[1]
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The Ethoxy Linker (Flexible Tether): A two-carbon (-O-CH2-CH2-) chain that provides rotational freedom, allowing the pyrazole tail to adopt optimal orientation within a binding pocket.[1]
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The 4-Chloro-Pyrazole Tail: A heteroaromatic ring.[1] The nitrogen atoms can accept hydrogen bonds, while the chlorine atom at the 4-position adds lipophilicity and fills hydrophobic sub-pockets (e.g., the "back pocket" of a kinase).[1]
Physicochemical Properties
Data below are calculated/predicted values based on structural fragment contribution methods.
| Property | Value (Approx.) | Significance |
| Physical State | Solid (Off-white to pale yellow) | Typical for poly-aromatic amines.[1] |
| LogP (Octanol/Water) | 2.1 – 2.5 | Moderately lipophilic; good membrane permeability.[1] |
| TPSA (Topological Polar Surface Area) | ~55 Ų | Favorable for oral bioavailability (Rule of 5 compliant).[1] |
| pKa (Aniline) | ~4.0 – 4.5 | Less basic than unsubstituted aniline due to the electron-withdrawing ether effect.[1] |
| pKa (Pyrazole) | ~2.5 (protonated) | Very weak base; remains neutral at physiological pH.[1] |
| H-Bond Donors | 2 (Aniline -NH₂) | Critical for hinge binding or solvent interaction.[1] |
| H-Bond Acceptors | 4 (Ether O, Pyrazole Ns, Aniline N) | Facilitates water networks or protein residue interaction.[1] |
Synthesis Methodology
The synthesis of this compound typically follows a convergent route, coupling the pyrazole tail to a phenol head, followed by functional group manipulation.[1]
Retrosynthetic Analysis
The target molecule is best disconnected at the ether linkage or by reduction of the nitro precursor.[1]
-
Precursor A: 2-Nitrophenol (commercially available).[1]
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Precursor B: 1-(2-chloroethyl)-4-chloro-1H-pyrazole (electrophile).[1]
Step-by-Step Protocol
Note: This is a generalized high-yield protocol adapted from standard medicinal chemistry procedures for similar aryl ethers.
Step 1: Alkylation (Williamson Ether Synthesis)
Reagents: 2-Nitrophenol, 1-(2-chloroethyl)-4-chloro-1H-pyrazole, Potassium Carbonate (
-
Dissolve 2-nitrophenol (1.0 eq) in anhydrous DMF.
-
Add
(2.0 eq) and stir at room temperature for 30 mins to generate the phenoxide anion. -
Add 1-(2-chloroethyl)-4-chloro-1H-pyrazole (1.1 eq).[1] Note: If the chloro-pyrazole is unavailable, it can be synthesized from 4-chloropyrazole and 1-bromo-2-chloroethane.[1]
-
Heat the mixture to 80°C for 4–6 hours. Monitor by TLC/LCMS for consumption of the phenol.[1]
-
Workup: Dilute with water, extract with EtOAc, wash with brine, and dry over
. -
Product: 1-(2-(2-nitrophenoxy)ethyl)-4-chloro-1H-pyrazole.
Step 2: Reduction of Nitro Group
Reagents: Iron powder (Fe), Ammonium Chloride (
-
Dissolve the nitro intermediate from Step 1 in Ethanol/Water.[1]
-
Add Iron powder (5.0 eq) and solid
(5.0 eq). -
Reflux (80°C) with vigorous stirring for 2–4 hours. The reaction is complete when the yellow nitro color fades and LCMS shows the amine mass (
).[1] -
Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane/EtOAc gradient).
Synthesis Workflow Diagram
Figure 1: Convergent synthesis pathway via nucleophilic substitution and nitro reduction.
Applications in Drug Discovery[1]
This compound is a "privileged structure" in kinase inhibitor design.[1] Its specific utility lies in its ability to span from the ATP-binding hinge region to the solvent front.[1]
Mechanism of Action (Pharmacophore Model)
When incorporated into a drug molecule (e.g., by reacting the aniline with a quinazoline core):
-
Hinge Binding: The core scaffold (attached to the aniline) binds to the kinase hinge region via H-bonds.[1]
-
Solvent Exposure: The ethoxy linker projects the pyrazole ring out of the hydrophobic pocket toward the solvent.[1]
-
Solubility Modulation: The pyrazole ring improves aqueous solubility compared to a phenyl ring, while the chlorine atom prevents rapid metabolic oxidation of the pyrazole.[1]
Reactivity Profile
-
Nucleophilicity: The aniline nitrogen is moderately nucleophilic.[1] It reacts readily with acid chlorides, isocyanates, and activated heteroaryl halides (SNAr).[1]
-
Oxidation Sensitivity: Anilines are prone to oxidation.[1] Store under inert atmosphere (Nitrogen/Argon) and away from light to prevent "browning" (formation of azo/nitroso species).[1]
-
Stability: The ether linkage is chemically robust under standard physiological and synthetic conditions (acid/base stable).[1]
Safety & Handling
Signal Word: WARNING
| Hazard Class | Statement |
| Acute Toxicity | Harmful if swallowed or inhaled.[1] Anilines can cause methemoglobinemia.[1] |
| Skin/Eye Irritation | Causes skin irritation and serious eye irritation.[1][3] |
| Sensitization | Potential skin sensitizer upon prolonged contact.[1] |
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]
-
Ventilation: Always handle the solid and its solutions inside a chemical fume hood to avoid inhalation of dust or vapors.[1]
-
Storage: Keep container tightly closed in a cool, dry place (2-8°C recommended). Protect from light.[1]
References
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Chemical Identity & Catalog Data
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Synthetic Methodology (General Nitro Reduction)
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Pharmacophore Context (Kinase Inhibitors)
